4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol
CAS No.:
Cat. No.: VC8802345
Molecular Formula: C24H20N4O2
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
![4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol -](/images/structure/VC8802345.png)
Specification
Molecular Formula | C24H20N4O2 |
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Molecular Weight | 396.4 g/mol |
IUPAC Name | 4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol |
Standard InChI | InChI=1S/C24H20N4O2/c1-28(25-16-17-12-13-22(29)23(30)14-17)24-26-20(18-8-4-2-5-9-18)15-21(27-24)19-10-6-3-7-11-19/h2-16,29-30H,1H3/b25-16- |
Standard InChI Key | GKOVHCFOVLXKFL-XYGWBWBKSA-N |
Isomeric SMILES | CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CC(=C(C=C4)O)O |
SMILES | CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC(=C(C=C4)O)O |
Canonical SMILES | CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC(=C(C=C4)O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central pyrimidine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) substituted at positions 4 and 6 with phenyl groups. A methylhydrazinylidene group [(Z)-methylhydrazinylidene] is attached to position 2 of the pyrimidine ring, forming a hydrazone linkage with a 1,2-dihydroxybenzene (catechol) moiety . The (Z)-configuration refers to the spatial arrangement around the C=N double bond in the hydrazone group, where the higher-priority groups (the pyrimidine ring and methyl group) are on the same side .
Key Structural Features:
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Pyrimidine Core: Provides a rigid, planar framework that facilitates π-π stacking interactions.
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Phenyl Substituents: Enhance hydrophobic interactions and influence electronic properties through resonance effects.
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Hydrazone Linkage: Imparts tautomeric flexibility and potential for coordination with metal ions.
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Catechol Unit: Offers hydrogen-bonding capabilities and redox activity due to the ortho-dihydroxy configuration .
Systematic Nomenclature
The IUPAC name 4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol is derived as follows:
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Parent chain: Benzene-1,2-diol (catechol).
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Substituent: A hydrazinylidene group bonded to the catechol’s para position (carbon 4), which is further substituted with a methyl group and a 4,6-diphenylpyrimidin-2-yl group .
Simplified Representation:
SMILES Notation:
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CC(=C(C=C4)O)O
Synthesis and Characterization
Hypothetical Route:
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Synthesis of 4,6-Diphenylpyrimidin-2-carbaldehyde:
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Cyclocondensation of benzil with urea under acidic conditions to form 4,6-diphenylpyrimidine-2-ol.
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Oxidation of the hydroxyl group to an aldehyde using MnO₂.
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Hydrazone Formation:
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Reaction of the aldehyde with methylhydrazine in ethanol under reflux, yielding the hydrazone intermediate.
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Coupling with Catechol:
Analytical Characterization
Spectroscopic Data:
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¹H NMR: Expected signals include aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and hydroxyl protons (δ 5.0–6.0 ppm, broad).
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IR Spectroscopy: Peaks at ~3300 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (C=N stretch), and ~1600 cm⁻¹ (aromatic C=C) .
Mass Spectrometry:
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Molecular Ion Peak: m/z 396.4 (M⁺), with fragments at m/z 279 (loss of catechol) and m/z 207 (pyrimidine-phenyl ion) .
Physicochemical Properties
Computed Properties
Property | Value | Method |
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Molecular Weight | 396.4 g/mol | PubChem 2.2 |
XLogP3-AA | 4.9 | XLogP3 3.0 |
Hydrogen Bond Donors | 2 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptors | 6 | Cactvs 3.4.8.18 |
Rotatable Bond Count | 5 | Cactvs 3.4.8.18 |
Topological Polar Surface Area | 83.7 Ų | PubChem 2.2 |
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL at 25°C) due to high lipophilicity (XLogP3-AA = 4.9) .
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Stability: Susceptible to oxidation at the catechol moiety, necessitating storage under inert atmospheres.
Biological Activity and Applications
Hypothetical Targets:
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EGFR Kinase: The planar pyrimidine ring may compete with ATP for binding.
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Bacterial Dihydrofolate Reductase: Hydrazone moiety could mimic dihydrofolate structure.
Material Science Applications
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- concentration of a solution resulting from a known mass of compound in a specific volume